ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (hereafter referred to as the target compound) is a cyclopenta[b]thiophene derivative featuring a 2,2-dimethylpropanamido (pivalamido) group at the 2-position and an ethyl ester at the 3-position (Fig. 1). Its core structure consists of a partially saturated cyclopentane ring fused to a thiophene moiety, which is common in bioactive molecules targeting mitochondrial function, enzyme modulation, or kinase inhibition .
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-5-19-13(17)11-9-7-6-8-10(9)20-12(11)16-14(18)15(2,3)4/h5-8H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJXCLQXXPDOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
-
Formation of the Cyclopenta[b]thiophene Core:
- Starting with a suitable thiophene derivative, such as 2-bromothiophene, undergoes a cyclization reaction to form the cyclopenta[b]thiophene core.
- This can be achieved using palladium-catalyzed coupling reactions under inert conditions.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA/RNA.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound is distinguished by its ethyl ester and pivalamido groups. The following analogs highlight how substituent variations influence physicochemical and biological properties:
Table 1: Key Structural Analogs and Substituent Differences
Key Observations :
- Amido Substituents (R1) : Bulkier groups like pivalamido (target compound) or bromothiophene () may enhance metabolic stability but reduce solubility. Conjugated systems (e.g., propenamido in ) introduce planar regions, affecting binding to aromatic enzyme pockets.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Trends :
Biological Activity
Ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core structure, which is known for its diverse biological activities. Its molecular formula is C₁₅H₁₉N₃O₂S, with a molecular weight of approximately 305.39 g/mol. The presence of the dimethylpropanamido group enhances its solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 23.2 | Induction of apoptosis and G2/M arrest |
| Compound A | HeLa (Cervical Cancer) | 29.5 | Inhibition of cell proliferation |
| Compound B | A549 (Lung Cancer) | 35.0 | Apoptotic pathway activation |
The compound exhibited an IC50 value of 23.2 μM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity. Flow cytometry analysis revealed that treatment with this compound led to significant G2/M phase cell cycle arrest and increased apoptosis rates in treated cells .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis through the mitochondrial pathway. Key findings include:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes accumulation of cells in the G2/M phase, which is critical for preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, contributing to oxidative stress and subsequent apoptosis.
Case Study: MCF-7 Cell Line
In a detailed study involving MCF-7 cells treated with this compound:
- Treatment Duration : Cells were treated for 48 hours .
- Flow Cytometry Results : An increase in G2/M phase population from 17.23% (control) to 25.56% (treated) was observed.
- Apoptotic Markers : Elevated levels of cleaved caspase-3 indicated activation of apoptotic pathways.
Additional Biological Activities
Beyond antitumor effects, this compound has shown potential as:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits promising pharmacological activities, particularly in the development of novel therapeutic agents. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of cyclopenta[b]thiophene compounds can inhibit cancer cell proliferation. For instance, research has shown that related compounds induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as NF-κB and PI3K/Akt pathways .
- Anti-inflammatory Properties : Compounds similar to ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate have been reported to exhibit anti-inflammatory effects. This is particularly relevant in conditions like arthritis and other inflammatory diseases where modulation of inflammatory mediators is crucial .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique thiophene ring structure allows for various chemical modifications.
- Synthetic Routes : The compound can be synthesized through several methods including:
Material Science
Polymeric Applications
In material science, the compound's properties can be leveraged to develop advanced materials with specific functionalities.
- Conductive Polymers : Research indicates that thiophene derivatives can be incorporated into conductive polymers. These materials are essential in electronics and photovoltaic cells due to their electronic properties .
Data Tables
The following table summarizes the pharmacological activities and synthetic routes associated with this compound:
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a related cyclopenta[b]thiophene compound induced apoptosis in human breast cancer cells through the activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins .
- Synthesis of Thiophene Derivatives : A comprehensive review highlighted various synthetic pathways for creating thiophene-based compounds, emphasizing the utility of this compound as a precursor for complex organic molecules .
Q & A
Q. How to interpret conflicting NMR data for the cyclopenta[b]thiophene core?
- Example : Variable δ values for fused-ring protons (2.5–3.5 ppm).
- Cause : Conformational flexibility or solvent effects (CDCl₃ vs. DMSO-d₆).
- Resolution : Run variable-temperature NMR to assess dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
